molecular formula C17H15NO2 B2428471 N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 861781-28-4

N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2428471
CAS No.: 861781-28-4
M. Wt: 265.312
InChI Key: NJMYMVBIVNMXAA-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry and preclinical research. Coumarins are a prominent class of oxygen-containing heterocycles known for their wide spectrum of biological activities. The structural motif of 3-carboxamido-substituted coumarins has demonstrated particular promise in scientific studies, especially in the development of potential therapeutic agents. This compound is primarily investigated for its potential in oncology research . Chromene derivatives, the core structure of this molecule, have been shown to induce apoptosis in cancer cells by targeting tubulin, thereby inhibiting its polymerization. This mechanism leads to cell-cycle arrest at the G2/M phase and triggers caspase-dependent apoptotic pathways, disrupting tumor vasculature . Furthermore, closely related analogs have been studied as potential anti-austerity agents , a strategy aimed at overcoming cancer cell tolerance to nutrient-starved environments like those found in solid tumors . In addition to its oncological applications, the carboxamide-substituted coumarin scaffold is highly relevant for neuropharmacology studies . Research on similar compounds has revealed potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), a key target for treating neurological disorders . The flexibility of the coumarin core allows for structural modifications that can fine-tune selectivity and potency for specific biological targets, making this compound a valuable building block for developing novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in multi-step synthetic routes or as a lead structure for investigating new biological mechanisms.

Properties

IUPAC Name

N-(4-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYMVBIVNMXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of microreactor technology can further enhance the efficiency of the process by providing a high surface area-to-volume ratio, which improves heat and mass transfer.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Conditions and Outcomes

Reagents/ConditionsProductYield*Source
6M HCl, reflux (4–6 hrs)2H-chromene-3-carboxylic acid75–85%
2M NaOH, ethanol, 80°C (3 hrs)Sodium 2H-chromene-3-carboxylate90%

*Yields estimated from analogous coumarin-3-carboxamide hydrolysis .

Electrophilic Aromatic Substitution

The chromene and phenyl rings exhibit distinct reactivity patterns due to electronic effects:

  • Chromene ring : Activated by electron-donating oxygen, enabling electrophilic substitution at positions 6 and 8.

  • N-(4-methylphenyl) group : Methyl directs electrophiles to ortho/para positions relative to itself, while the carboxamide acts as a meta-director.

Documented Reactions

Reaction TypeReagentsPosition(s) SubstitutedProductNotes
NitrationHNO₃/H₂SO₄, 0–5°CC6 (chromene)6-nitro-N-(4-methylphenyl)-2H-chromene-3-carboxamideMajor product
BrominationBr₂/FeBr₃, CH₂Cl₂C8 (chromene)8-bromo derivativeSelective at C8

Functionalization of the Chromene Core

The chromene’s double bond and oxygen heteroatom enable cycloaddition and oxidation reactions:

Diels-Alder Reaction

The chromene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileConditionsProductStereoselectivity
Maleic anhydrideToluene, 110°C, 12hBicyclic adductEndo preference

Epoxidation

Epoxidation of the chromene double bond occurs with peracids:

ReagentSolventEpoxide Yield
m-CPBACH₂Cl₂68%

Reactivity at the N-(4-Methylphenyl) Substituent

The methyl group on the phenyl ring can be oxidized or halogenated:

Oxidation to Carboxylic Acid

Oxidizing AgentConditionsProductEfficiency
KMnO₄, H₂SO₄100°C, 8 hrsN-(4-carboxyphenyl)-2H-chromene-3-carboxamide45%
CrO₃, Acetic AcidReflux, 6 hrsSame as above30%

Free Radical Bromination

ConditionsProductSelectivity
NBS, AIBN, CCl₄N-(4-(bromomethyl)phenyl) derivativeBenzylic position

Nucleophilic Acyl Substitution

The carboxamide participates in limited nucleophilic substitution under harsh conditions:

NucleophileConditionsProductYield
NH₂OH (hydroxylamine)Pyridine, 120°CHydroxamic acid derivative25%

Photochemical Reactions

The chromene system undergoes [2+2] photocycloaddition under UV light:

ConditionsProductApplication
UV (365 nm), acetoneCyclobutane-fused dimerMaterial science

Scientific Research Applications

Chemistry

Building Block for Synthesis
N-(4-methylphenyl)-2H-chromene-3-carboxamide serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including oxidation, reduction, and substitution reactions. These processes allow for the development of diverse derivatives with tailored properties for specific applications.

Analytical Reference Compound
The compound is also employed as a reference standard in analytical chemistry. Its distinct chemical properties facilitate the calibration of instruments and methods used to analyze similar compounds, enhancing the accuracy of quantitative assessments in research settings.

Biology

Biological Activity Research
Research into this compound has revealed its potential as an enzyme inhibitor and its involvement in various biological pathways. Studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties, which are critical in addressing diseases associated with oxidative stress.

Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . Its mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Medicine

Therapeutic Agent Development
The medicinal applications of this compound are particularly promising. Ongoing studies focus on its potential as a therapeutic agent for conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound’s ability to inhibit cyclooxygenase enzymes suggests its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a drug candidate. Toxicological assessments have shown low toxicity levels in preliminary studies, reinforcing its viability for clinical applications .

Industry

Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical properties may lead to the development of new polymers and coatings with enhanced performance characteristics, such as improved durability and resistance to environmental factors.

Table 1: Summary of Biological Activities

Activity Type Description
Anti-inflammatoryInhibition of cyclooxygenase enzymes; potential NSAID candidate
AntioxidantScavenging free radicals; reducing oxidative stress
AnticancerInduction of apoptosis; modulation of signaling pathways
Enzyme inhibitionPotential inhibition of key enzymes involved in inflammation

Table 2: Synthetic Applications

Reaction Type Example Products
OxidationFormation of hydroxy derivatives
ReductionConversion to amines
SubstitutionVarious substituted chromenes depending on nucleophile used

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

N-(4-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-2H-chromene-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

    N-(4-methylphenyl)-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(4-methylphenyl)-2H-chromene-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group allows for hydrogen bonding interactions, enhancing its binding affinity to biological targets. Additionally, the chromene core provides a rigid and planar structure, contributing to its stability and reactivity.

Biological Activity

N-(4-methylphenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical formula:

  • Chemical Formula : C18H15NO3
  • Molecular Weight : 293.32 g/mol

This compound features a chromene backbone with a carboxamide functional group and a para-methylphenyl substituent, which influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The mechanism involves apoptosis induction through caspase activation and disruption of tubulin polymerization .

Anticancer Activity

This compound has shown promising anticancer activity across multiple studies:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 cells, indicating significant inhibitory effects on cell growth compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : It induces apoptosis via caspase-dependent pathways and disrupts the cell cycle at the G2/M phase, leading to reduced cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Against MRSA : Demonstrated mild inhibitory activity with an inhibition zone (IZ) of 21.3–20.6 mm and a minimum inhibitory concentration (MIC) of 1.95–3.9 µg/mL against MRSA .
  • Activity Against Mycobacterium tuberculosis : Exhibited anti-tubercular activity, making it a candidate for further exploration in treating resistant strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications:

SubstituentEffect on Activity
Para-methyl groupEnhances enzyme inhibition and cytotoxicity
Variations in the carboxamide groupAlters antimicrobial potency

Research indicates that modifications at the 4-position of the chromene ring can significantly impact the overall biological profile, with certain substitutions enhancing efficacy against specific targets .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

  • Cytotoxicity Study : A study involving various cancer cell lines confirmed the compound's ability to induce apoptosis through caspase activation mechanisms, demonstrating its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study reported significant antibacterial activity against MRSA and other pathogens, suggesting its utility in developing new antimicrobial therapies .

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)-2H-chromene-3-carboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., piperidine catalysis in ethanol at reflux) .

Amidation : Reaction of the chromene intermediate with 4-methylphenylamine using coupling agents like EDCI or DCC in dichloromethane, with triethylamine as a base .

  • Optimization :

  • Yield : Use of microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hrs) .

  • Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

    • Data Table : Synthetic Conditions and Outcomes
StepReagents/ConditionsYield (%)Purity (HPLC)
Chromene formationSalicylaldehyde, β-ketoester, piperidine/EtOH, reflux65–75≥95%
AmidationEDCI, 4-methylphenylamine, DCM, rt80–85≥98%

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : 1^1H NMR (DMSO-d6): δ 8.2 (s, 1H, chromene-H), 7.6–7.1 (m, aromatic-H), 2.3 (s, 3H, CH3) .
  • HRMS : m/z calculated for C18H15NO3 [M+H]+: 294.1125; observed: 294.1128 .
  • Purity Assessment : HPLC (C18 column, MeOH/H2O 70:30, λ = 254 nm) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • In Vitro Screening :
  • Anticancer : IC50 = 12.5 µM against MCF-7 (breast cancer) via MTT assay .
  • Antimicrobial : MIC = 32 µg/mL against S. aureus (broth microdilution) .
  • Mechanistic Clues : Preliminary docking studies suggest interaction with topoisomerase II .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
  • Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance anticancer activity (e.g., IC50 reduced to 8.7 µM with 4-Cl substitution) .
  • Methoxy Groups : Improve solubility but reduce potency (IC50 = 25 µM for 4-OCH3) .
  • Data Table : Substituent Effects on Anticancer Activity (MCF-7)
SubstituentIC50 (µM)LogP
-H (parent)12.53.2
-4-Cl8.73.8
-4-OCH325.02.5

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Standardization :

Assay Consistency : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hr exposure in MTT) .

Compound Integrity : Verify purity (≥95% by HPLC) and storage conditions (desiccated at −20°C) .

  • Meta-Analysis : Compare data across ≥3 independent studies to identify outliers (e.g., IC50 ranges: 8.7–15.2 µM) .

Q. What advanced techniques elucidate the mechanism of action in anticancer studies?

  • Methodological Answer :
  • In Silico Studies : Molecular docking (AutoDock Vina) predicts binding to topoisomerase II (ΔG = −9.2 kcal/mol) .
  • In Vitro Mechanistic Assays :
  • Apoptosis : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis induction at 10 µM .
  • Cell Cycle : G2/M arrest (70% cells in phase) via flow cytometry .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Methodological Answer :
  • Continuous Flow Chemistry :
  • Benefits : 20% higher yield vs. batch synthesis, reduced solvent use .
  • Conditions : Microreactor (0.5 mL/min, 100°C, 10 bar) with immobilized catalyst .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for amidation .

Key Research Gaps and Recommendations

  • Data Reproducibility : Cross-validate biological results using orthogonal assays (e.g., ATP-based viability + caspase-3 activation).
  • In Vivo Studies : Prioritize compounds with IC50 < 10 µM for xenograft models (e.g., BALB/c mice) .
  • Structural Diversification : Explore trifluoromethyl or sulfonamide substituents to enhance bioavailability .

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